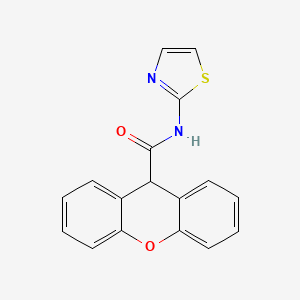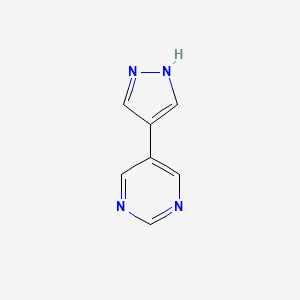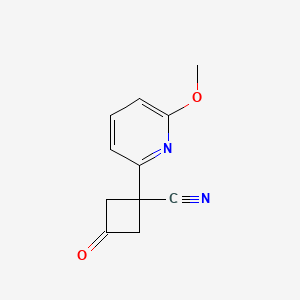![molecular formula C11H8N2OS B13594626 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is a compound that belongs to the class of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzo[b]thiophene derivatives with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety but differ in their functional groups.
Isoxazole derivatives: These compounds have the isoxazole ring but may have different substituents.
Uniqueness
5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is unique due to its combined structure of benzo[b]thiophene and isoxazole, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H8N2OS |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
Clé InChI |
VICSBBSWJQHSMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)









![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)
